GSK2798745
Overview
Description
GSK2798745 is a highly potent, selective, and orally active transient receptor potential vanilloid 4 (TRPV4) ion channel blocker. It has been identified as a first-in-class compound for the treatment of pulmonary edema associated with congestive heart failure . TRPV4 channels play a critical role in regulating vascular permeability and lung edema, making this compound a promising candidate for therapeutic intervention .
Preparation Methods
The synthesis of GSK2798745 involves multiple steps, including the formation of a spirocarbamate structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications to achieve the final compound . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar routes, with additional steps for purification and quality control .
Chemical Reactions Analysis
GSK2798745 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GSK2798745 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study TRPV4 ion channels and their role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cellular responses.
Medicine: Evaluated in clinical trials for the treatment of pulmonary edema and other conditions related to TRPV4 channel dysfunction
Industry: Potential applications in the development of new therapeutic agents targeting TRPV4 channels.
Mechanism of Action
GSK2798745 exerts its effects by selectively blocking the TRPV4 ion channels. These channels are involved in the regulation of vascular permeability and fluid balance in the lungs. By inhibiting TRPV4, this compound prevents the increase in vascular permeability and reduces lung edema . The molecular targets include the TRPV4 channels, and the pathways involved are related to calcium signaling and endothelial cell function .
Comparison with Similar Compounds
GSK2798745 is unique compared to other TRPV4 blockers due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
HC-067047: Another TRPV4 blocker with different pharmacokinetic properties.
RN-1734: A TRPV4 antagonist with distinct chemical structure and activity profile.
GSK1016790A: A TRPV4 agonist used for comparative studies to understand the inhibitory effects of this compound.
This compound stands out due to its clinical potential and well-characterized pharmacological profile .
Biological Activity
GSK2798745 is a novel compound developed as a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It has been investigated for its potential therapeutic applications in conditions such as pulmonary edema associated with heart failure and other respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, metabolism, clinical trial findings, and implications for treatment.
This compound functions by inhibiting the TRPV4 ion channel, which plays a critical role in mediating calcium influx across cell membranes. Activation of TRPV4 can lead to increased vascular permeability and contribute to pulmonary edema under conditions such as congestive heart failure. By blocking this channel, this compound aims to mitigate these effects and improve pulmonary function.
Pharmacokinetics
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Half-life | ~13 hours |
Maximum plasma concentration (Cmax) | Increased by 9% after high-fat meal |
Area under the curve (AUC) | 14% increase with food |
Dosage | Single doses up to 12.5 mg |
This compound exhibits linear pharmacokinetics with minimal accumulation upon repeated dosing. It has been shown to be well-tolerated in both healthy volunteers and patients with stable heart failure, demonstrating no significant safety issues or serious adverse events during clinical trials .
Metabolism
The metabolism of this compound has been characterized through various studies. After administration, it is primarily metabolized in the liver, producing several oxidative metabolites. Notably, one major circulating metabolite accounts for approximately 62% of the observed drug-related material in human plasma following a single oral dose . The structural identification of this metabolite revealed hydroxylation on the central ring of this compound, leading to a penta-substituted cyclohexane structure .
Clinical Trials and Efficacy
Several clinical trials have assessed the efficacy of this compound in different patient populations:
- Chronic Cough Study : An adaptive study evaluated the effect of this compound on cough counts in patients with refractory chronic cough. The study was terminated early due to an observed increase in cough counts (34% increase compared to placebo), indicating that this compound may not be effective for this indication .
- Pulmonary Edema : In trials focusing on patients with heart failure, this compound demonstrated potential benefits in improving pulmonary function and gas exchange by reducing pulmonary interstitial fluid accumulation . However, further studies are necessary to establish its clinical efficacy definitively.
- Acute Lung Injury Model : In a swine model of chlorine gas-induced acute lung injury, this compound showed marginal improvement in oxygenation parameters (PaO2/FiO2 ratios), suggesting some therapeutic potential but also highlighting limitations in its efficacy .
Case Studies
- Study on Chlorine Gas Exposure : A study involving Yorkshire swine exposed to chlorine gas investigated the effects of this compound on acute lung injury. While there was evidence of a non-zero improvement in key endpoints, the overall clinical relevance was deemed marginal .
- Heart Failure Patients : In a randomized controlled trial involving heart failure patients, this compound was administered over several days to assess its impact on pulmonary function and sleep-disordered breathing. Preliminary results indicated improvements in these areas, but comprehensive data analysis is ongoing .
Properties
IUPAC Name |
3-[[(5S,7S)-3-[5-(2-hydroxypropan-2-yl)pyrazin-2-yl]-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl]methyl]benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCMKDJBULWNAI-DQEYMECFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@]2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419609-94-1 | |
Record name | GSK-2798745 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1419609941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK2798745 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16033 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2798745 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FJ7LF55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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